3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid
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Overview
Description
3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a nitro group and a methylaminocarbonyl group attached to a benzoic acid core, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid derivatives followed by the introduction of the N-methylaminocarbonyl group through amide formation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and coupling agents such as carbodiimides for amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures are essential to maintain the purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to 3-[3-(N-Methylaminocarbonyl)phenyl]-5-aminobenzoic acid.
Substitution: Introduction of various functional groups on the aromatic ring, depending on the substituent used.
Scientific Research Applications
3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(N-Methylaminocarbonyl)phenylboronic acid
- 3-(N,N-Diethylaminocarbonyl)phenylboronic acid
- 3-(N,O-Dimethylhydroxylaminocarbonyl)phenylboronic acid
Uniqueness
3-[3-(N-Methylaminocarbonyl)phenyl]-5-nitrobenzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-[3-(methylcarbamoyl)phenyl]-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-16-14(18)10-4-2-3-9(5-10)11-6-12(15(19)20)8-13(7-11)17(21)22/h2-8H,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKOREBTQAGISO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690663 |
Source
|
Record name | 3'-(Methylcarbamoyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-15-5 |
Source
|
Record name | 3'-(Methylcarbamoyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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